N,N-diethyl-4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide
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Overview
Description
N,N-diethyl-4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide is a complex organic compound that features a combination of sulfonamide, imidazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide likely involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfanyl group, and the sulfonamide formation. Typical reaction conditions might include:
Formation of the imidazole ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This might be achieved through nucleophilic substitution reactions.
Sulfonamide formation: This could involve the reaction of an amine with a sulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide may undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group could be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the imidazole ring could be reduced to an alcohol.
Substitution: The sulfonamide group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
N,N-diethyl-4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other sulfonamides, imidazole derivatives, and sulfanyl-containing molecules. Examples could be:
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Metronidazole: An imidazole derivative used as an antibiotic.
Thiourea: A sulfanyl-containing compound with various applications.
Properties
IUPAC Name |
N,N-diethyl-4-(2-ethylsulfanyl-4,5-dihydroimidazole-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c1-4-18(5-2)24(21,22)14-9-7-13(8-10-14)15(20)19-12-11-17-16(19)23-6-3/h7-10H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXBZAMNMCHDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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